2-(3-Bromo-1H-1,2,4-triazol-1-yl)acetic acid
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Overview
Description
2-(3-Bromo-1H-1,2,4-triazol-1-yl)acetic acid is a heterocyclic compound that belongs to the triazole family This compound is characterized by the presence of a triazole ring substituted with a bromo group and an acetic acid moiety
Mechanism of Action
Target of Action
It is known that triazole derivatives can bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Triazole compounds are known to accept and transfer acyl groups in synthetic reactions , which could potentially influence their interaction with biological targets.
Biochemical Pathways
Triazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially influence multiple biochemical pathways.
Pharmacokinetics
The pharmacokinetic properties of similar triazole compounds have been investigated . These studies can provide insights into the potential ADME properties of 2-(3-Bromo-1H-1,2,4-triazol-1-yl)acetic acid, but specific studies would be needed to confirm these properties.
Result of Action
Given the broad range of biological activities associated with triazole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it is recommended to store under inert gas (nitrogen or Argon) at 2–8 °C . This suggests that temperature and exposure to oxygen could potentially influence the compound’s stability and efficacy.
Biochemical Analysis
Biochemical Properties
Triazole compounds, including 2-(3-Bromo-1H-1,2,4-triazol-1-yl)acetic acid, are readily capable of binding in the biological system with a variety of enzymes and receptors
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-1H-1,2,4-triazol-1-yl)acetic acid typically involves the formation of the triazole ring followed by bromination and subsequent acetic acid substitution. One common method involves the reaction of 3-amino-1,2,4-triazole with bromoacetic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or water, and may require heating to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often employ metal-free catalysts and environmentally benign conditions to ensure sustainability .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Bromo-1H-1,2,4-triazol-1-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Condensation Reactions: The acetic acid moiety can engage in condensation reactions with alcohols or amines to form esters or amides.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Products: Various substituted triazole derivatives.
Oxidation Products: Oxidized triazole compounds.
Reduction Products: Reduced triazole derivatives.
Scientific Research Applications
2-(3-Bromo-1H-1,2,4-triazol-1-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts
Comparison with Similar Compounds
3-Bromo-1H-1,2,4-triazole: Shares the triazole ring and bromo group but lacks the acetic acid moiety.
2-(3-Methyl-1H-1,2,4-triazol-1-yl)acetic acid: Similar structure but with a methyl group instead of a bromo group.
5-(1H-1,2,4-Triazol-1-yl)nicotinic acid: Contains a triazole ring but differs in the position and type of substituents
Uniqueness: 2-(3-Bromo-1H-1,2,4-triazol-1-yl)acetic acid is unique due to the combination of the bromo group and acetic acid moiety, which imparts distinct chemical and biological properties. This combination enhances its reactivity and potential for diverse applications compared to its analogs .
Properties
IUPAC Name |
2-(3-bromo-1,2,4-triazol-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O2/c5-4-6-2-8(7-4)1-3(9)10/h2H,1H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKYXRSIWMDNCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1CC(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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